

Preclinical Profile of NCC-149: A Selective HDAC8 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for **NCC-149**, a potent and selective inhibitor of histone deacetylase 8 (HDAC8). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The data is primarily derived from the seminal study by Suzuki et al. (2014), which first described the discovery and characterization of **NCC-149** and its derivatives.^[1]

Core Compound Profile

Compound: **NCC-149**

Chemical Name: N-hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide^[1]

Target: Histone Deacetylase 8 (HDAC8)^[1]

Therapeutic Potential: Anticancer agent, particularly for T-cell lymphomas.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro preclinical studies of **NCC-149** and its derivatives.

Table 1: In Vitro HDAC Inhibition

Compound	HDAC8 IC50 (nM)	HDAC1 IC50 (nM)	HDAC6 IC50 (nM)	HDAC8 Selectivity (over HDAC1)	HDAC8 Selectivity (over HDAC6)
NCC-149	70	>10000	5000	>142-fold	>71-fold
Derivative 1	80	>10000	2900	>125-fold	>36-fold
Derivative 2	60	>10000	10000	>167-fold	>167-fold
Derivative 3	70	>10000	8000	>142-fold	>114-fold
Derivative 4	70	>10000	3000	>142-fold	>42-fold

Data extracted from Suzuki et al. (2014). IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: T-cell Lymphoma Cell Growth Inhibition

Cell Line	NCC-149 GI50 (μM)	Derivative 2 GI50 (μM)
Jurkat	5.0	2.5
HH	4.0	2.0
HuT78	3.0	1.5

Data extracted from Suzuki et al. (2014). GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of **NCC-149**. These protocols are based on standard laboratory procedures for such assays.

In Vitro Fluorometric HDAC Inhibition Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against purified HDAC enzymes.

Materials:

- Recombinant human HDAC1, HDAC6, and HDAC8 enzymes
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
- Test compounds (**NCC-149** and its derivatives) dissolved in DMSO
- 96-well black microplates
- Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

- Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer to a final volume of 50 μ L. Include wells with no inhibitor (vehicle control) and no enzyme (background).
- Initiate the reaction by adding 50 μ L of the fluorogenic HDAC substrate to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding 100 μ L of developer solution to each well.
- Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
- Measure the fluorescence intensity using a microplate reader.

- Subtract the background fluorescence from all readings.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Acetylated Cohesin Western Blot Analysis

This protocol is for assessing the ability of **NCC-149** to inhibit HDAC8 activity in a cellular context by measuring the acetylation of its substrate, cohesin (SMC3).

Materials:

- HeLa cells
- Cell culture medium and supplements
- **NCC-149**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-SMC3, anti-SMC3, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

- Imaging system

Procedure:

- Seed HeLa cells in culture plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of **NCC-149** or vehicle (DMSO) for a specified duration (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the acetyl-SMC3 levels to total SMC3 and the loading control.

T-cell Lymphoma Cell Growth Inhibition Assay

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of **NCC-149** against T-cell lymphoma cell lines.

Materials:

- T-cell lymphoma cell lines (e.g., Jurkat, HH, HuT78)
- RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
- **NCC-149**
- Cell viability reagent (e.g., MTT, CellTiter-Glo)
- 96-well clear or white-walled microplates
- Spectrophotometer or luminometer

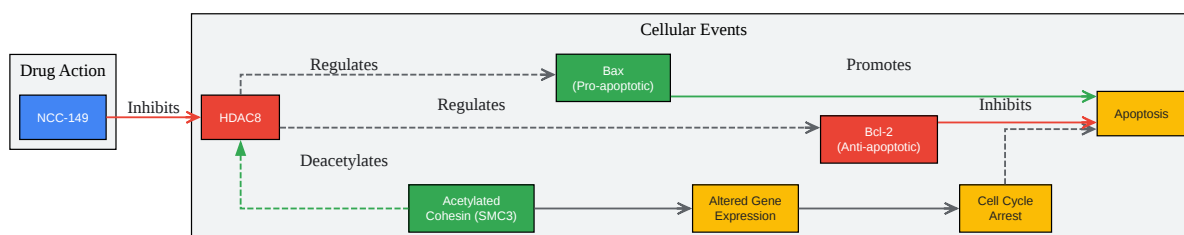
Procedure:

- Seed the T-cell lymphoma cells in a 96-well plate at a predetermined density.
- Prepare serial dilutions of **NCC-149** in the culture medium.
- Add the diluted compound or vehicle (DMSO) to the wells.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color or signal development.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.
- Determine the GI₅₀ values by plotting the percent growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of HDAC8 Inhibition by NCC-149

The following diagram illustrates the proposed mechanism of action of **NCC-149** in T-cell lymphoma cells. Inhibition of HDAC8 leads to hyperacetylation of its substrate, cohesin, which can affect gene expression and cell cycle progression. Furthermore, HDAC inhibition, in general, has been shown to induce apoptosis through the modulation of pro- and anti-apoptotic proteins.

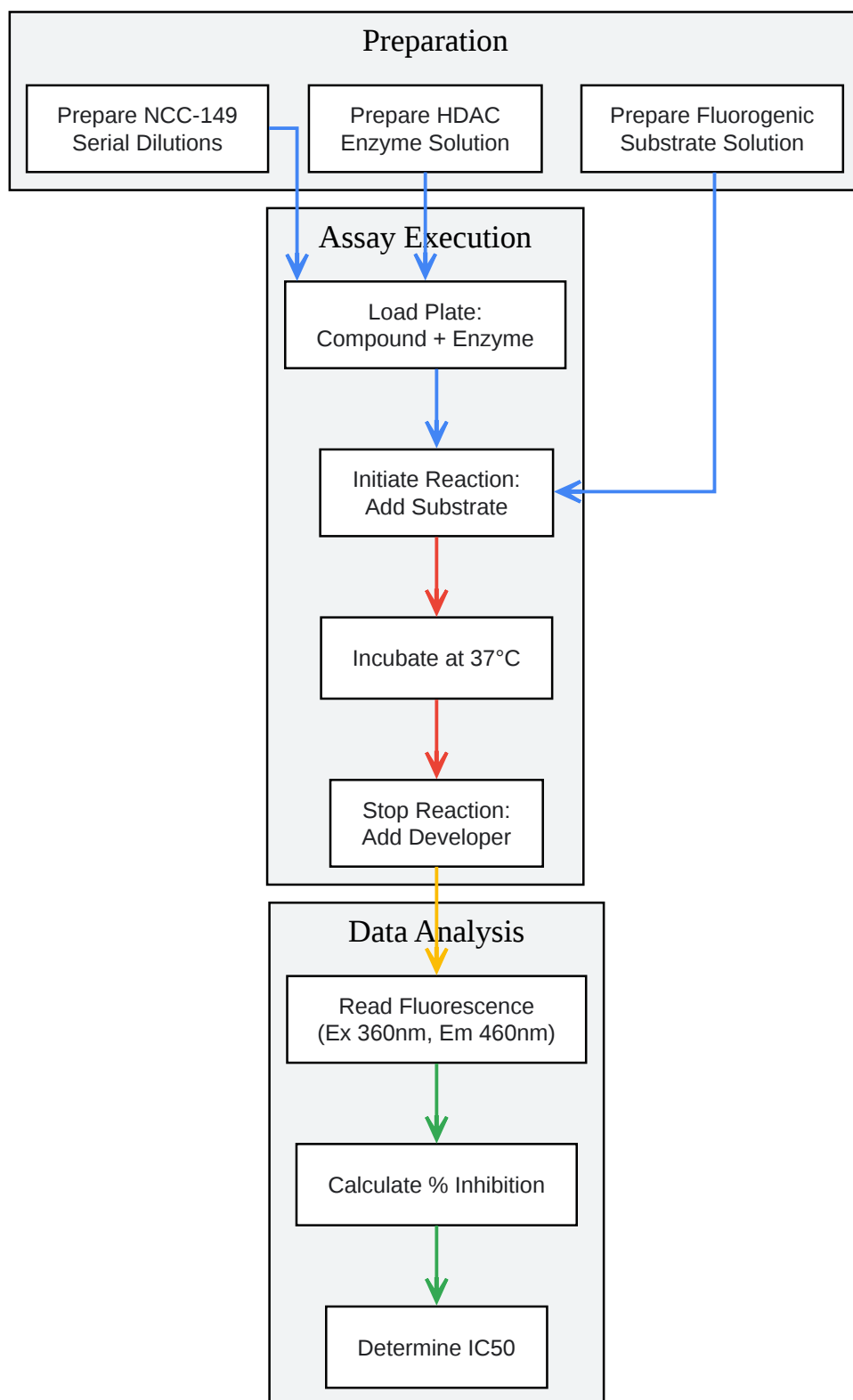


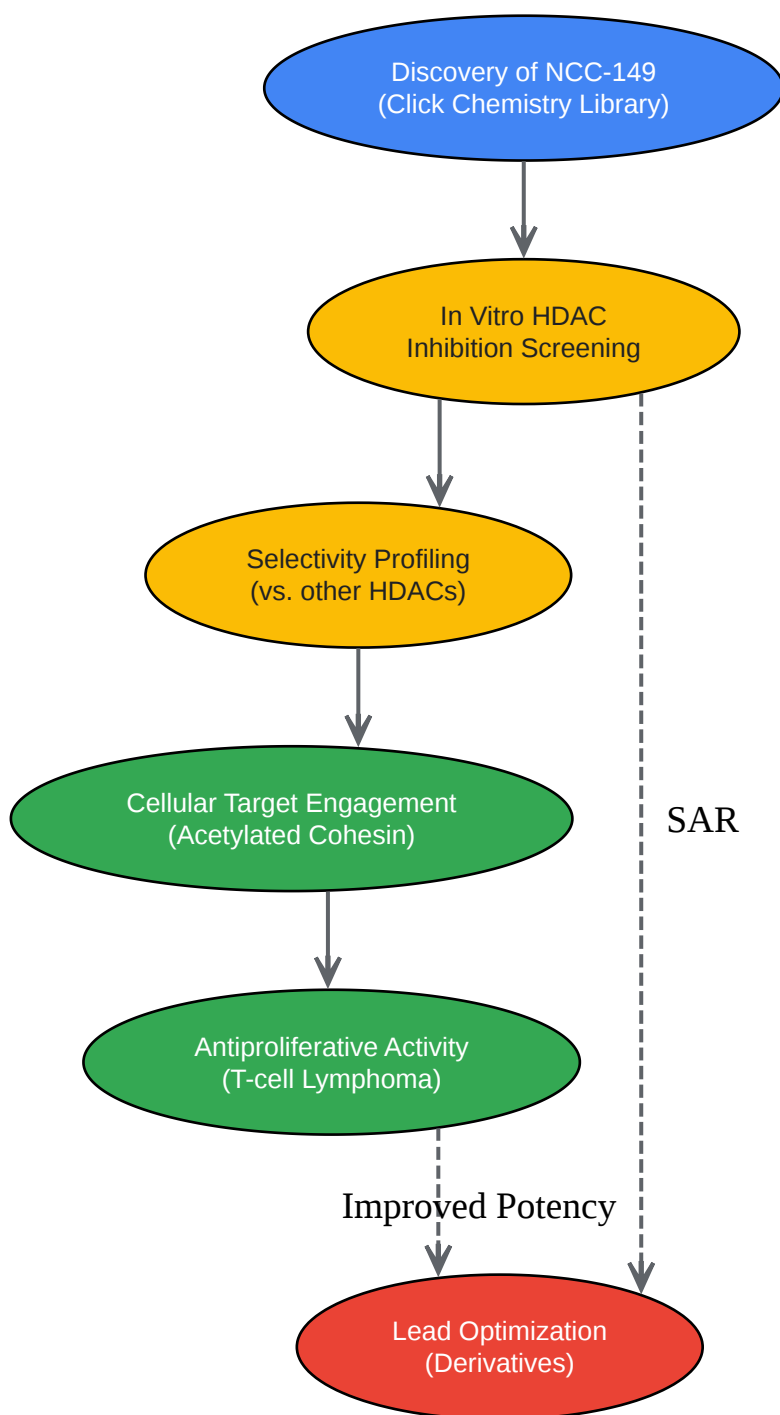
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Caption: Proposed signaling pathway of **NCC-149** in T-cell lymphoma.

Experimental Workflow for In Vitro HDAC Inhibition Assay

The diagram below outlines the key steps in the in vitro fluorometric assay used to determine the inhibitory activity of **NCC-149** against HDAC enzymes.





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References

- 1. Design, synthesis, and biological activity of NCC149 derivatives as histone deacetylase 8-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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